6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone is a synthetic organic compound belonging to the quinolinone family. Quinolinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinolinone Core: This can be achieved through cyclization reactions involving aniline derivatives and appropriate carbonyl compounds.
Introduction of the Chloro Group: Chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride.
Sulfonylation: The phenylsulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Trifluoromethylation: This step can be carried out using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxy group, forming quinone derivatives.
Reduction: Reduction reactions could target the carbonyl group, converting it to an alcohol.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinolinones depending on the nucleophile used.
Scientific Research Applications
6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive quinolinones.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, quinolinones can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
6-Chloro-2(1H)-quinolinone: Lacks the hydroxy, phenylsulfonyl, and trifluoromethyl groups.
3,4-Dihydro-4-hydroxy-2(1H)-quinolinone: Lacks the chloro, phenylsulfonyl, and trifluoromethyl groups.
3-(Phenylsulfonyl)-2(1H)-quinolinone: Lacks the chloro, hydroxy, and trifluoromethyl groups.
Uniqueness
The presence of the chloro, hydroxy, phenylsulfonyl, and trifluoromethyl groups in 6-Chloro-3,4-dihydro-4-hydroxy-3-(phenylsulfonyl)-4-(trifluoromethyl)-2(1H)-quinolinone makes it unique, potentially offering distinct chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
253663-82-0 |
---|---|
Molecular Formula |
C₁₆H₁₁ClF₃NO₄S |
Molecular Weight |
405.78 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.